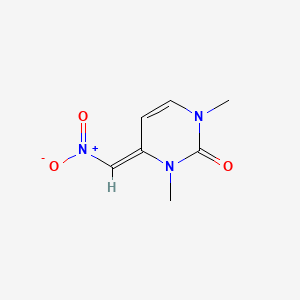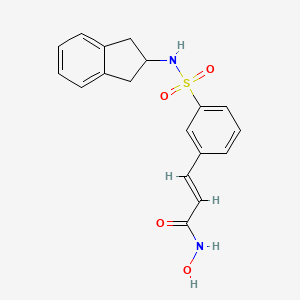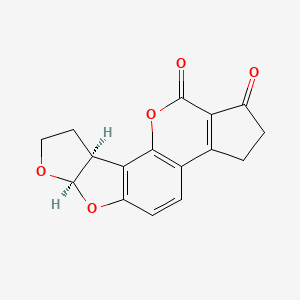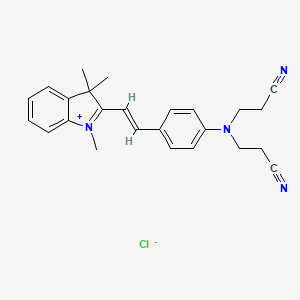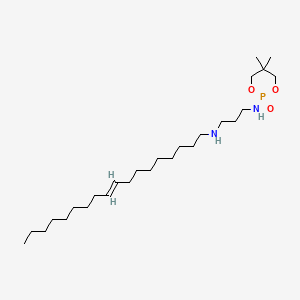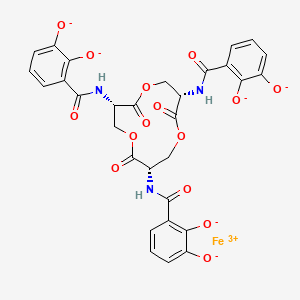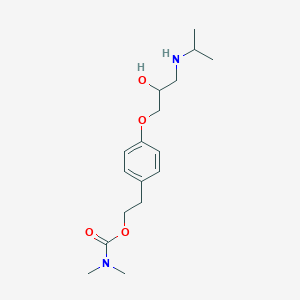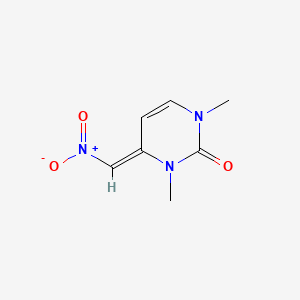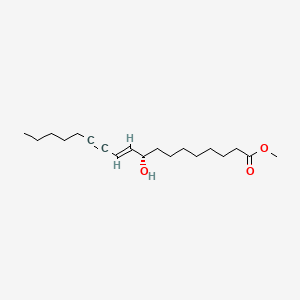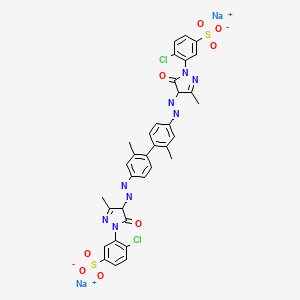
Quinolinium, 2-(2-((2,2-dimethoxyethyl)amino)-2-(methylthio)vinyl)-1-methyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((Formylmethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide dimethyl acetal is a complex organic compound that belongs to the class of quinolinium derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring a quinolinium core with multiple functional groups, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Formylmethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide dimethyl acetal typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo a series of functional group transformations. Key steps may include:
Formylation: Introduction of the formyl group.
Amination: Incorporation of the amino group.
Methylation: Addition of the methyl group.
Iodination: Introduction of the iodide ion.
Acetal Formation: Formation of the dimethyl acetal group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-((Formylmethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide dimethyl acetal can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the quinolinium core to a quinoline derivative.
Substitution: Replacement of the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-(2-((Formylmethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide dimethyl acetal involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or activation, receptor binding, and gene expression regulation.
類似化合物との比較
Similar Compounds
Quinolinium Derivatives: Compounds with similar quinolinium cores but different functional groups.
Aminoquinolines: Compounds with amino groups attached to the quinoline core.
Thioquinolines: Compounds with sulfur-containing groups attached to the quinoline core.
Uniqueness
2-(2-((Formylmethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide dimethyl acetal is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
104664-36-0 |
|---|---|
分子式 |
C17H25IN2O3S |
分子量 |
464.4 g/mol |
IUPAC名 |
2-[[(E)-2-(1,3-dihydroxy-1,4,4a-trimethyl-4,8a-dihydroquinolin-1-ium-2-yl)-1-methylsulfanylethenyl]amino]acetaldehyde;iodide |
InChI |
InChI=1S/C17H24N2O3S.HI/c1-12-16(21)13(11-15(23-4)18-9-10-20)19(3,22)14-7-5-6-8-17(12,14)2;/h5-8,10-12,14,18,22H,9H2,1-4H3;1H/b15-11+; |
InChIキー |
FUMRHGCMNLYRLL-KRWCAOSLSA-N |
異性体SMILES |
CC1C(=C([N+](C2C1(C=CC=C2)C)(C)O)/C=C(\NCC=O)/SC)O.[I-] |
正規SMILES |
CC1C(=C([N+](C2C1(C=CC=C2)C)(C)O)C=C(NCC=O)SC)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


